molecular formula C8H17NO2 B13180310 1-(Morpholin-4-yl)butan-2-ol

1-(Morpholin-4-yl)butan-2-ol

Cat. No.: B13180310
M. Wt: 159.23 g/mol
InChI Key: UCBNFSNJAAJCJL-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of morpholine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the morpholine nucleophilically attacking the carbonyl group of butanal, followed by reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow biocatalysis. Enzymes immobilized on magnetic nanoparticles are used to catalyze the reaction, providing high efficiency and selectivity . This method is advantageous due to its scalability and the ability to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Morpholin-4-yl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Morpholin-4-yl)butan-2-ol exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways . The morpholine ring plays a crucial role in its binding affinity and selectivity towards specific receptors.

Comparison with Similar Compounds

  • 4-(Morpholin-4-yl)butan-1-ol
  • 4-(Morpholin-4-yl)butan-2-one

Comparison: 1-(Morpholin-4-yl)butan-2-ol is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers higher selectivity in biocatalytic processes and greater versatility in synthetic applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-morpholin-4-ylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-2-8(10)7-9-3-5-11-6-4-9/h8,10H,2-7H2,1H3

InChI Key

UCBNFSNJAAJCJL-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCOCC1)O

Origin of Product

United States

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